5,2'-Dihydroxyflavone

概要

説明

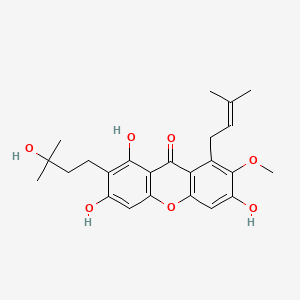

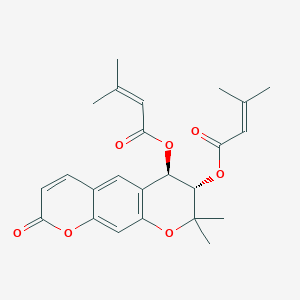

5,2’-Dihydroxyflavone is a naturally occurring flavonoid compound with the chemical formula C15H10O4 . It is characterized by the presence of two hydroxyl groups attached to the flavone structure. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

科学的研究の応用

5,2’-Dihydroxyflavone has a wide range of scientific research applications:

Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.

Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

Medicine: Explored for its anticancer properties and potential therapeutic effects in neurodegenerative diseases.

Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.

作用機序

The mechanism of action of 5,2’-Dihydroxyflavone involves its interaction with various molecular targets and pathways:

Antioxidant activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Anti-inflammatory effects: It inhibits the production of pro-inflammatory cytokines and enzymes such as and .

Anticancer properties: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

実験室実験の利点と制限

The advantages of using 5,2’-DHN for lab experiments include its availability, low cost, and ease of synthesis. 5,2’-DHN is widely available, and can be synthesized relatively easily using the three-step method described above. In addition, 5,2’-DHN is relatively inexpensive, making it an attractive option for lab experiments.

The main limitation of using 5,2’-DHN for lab experiments is that its mechanism of action is not yet fully understood. While it is believed to act by modulating the activity of various signaling pathways, the exact mechanism of action is still unclear. In addition, the effects of 5,2’-DHN may vary depending on the dose and the model organism used.

将来の方向性

There are a variety of potential future directions for 5,2’-DHN research. One potential direction is to further investigate the mechanism of action of 5,2’-DHN. This could involve

合成法

5,2’-DHN is synthesized via a three-step process starting from the flavonoid chalcone. The first step is the reduction of the chalcone to a flavanone using sodium borohydride in methanol. The second step is the oxidation of the flavanone to a flavonol using potassium permanganate in acetic acid. The third step is the oxidation of the flavonol to 5,2’-DHN using sodium periodate in acidified methanol. This method is relatively simple and efficient, and is the most commonly used method for synthesizing 5,2’-DHN.

Safety and Hazards

The safety data sheet for 5,2’-Dihydroxyflavone suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

準備方法

Synthetic Routes and Reaction Conditions: 5,2’-Dihydroxyflavone can be synthesized through various methods, including the condensation of phenolic acids and subsequent reduction reactions. One common method involves the use of phloroglucinol and benzaldehyde under acidic conditions to form the flavone structure, followed by hydroxylation at specific positions .

Industrial Production Methods: Industrial production of 5,2’-Dihydroxyflavone typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction , purification by chromatography , and crystallization to obtain the final product .

化学反応の分析

Types of Reactions: 5,2’-Dihydroxyflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydroflavones.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the flavone structure.

Common Reagents and Conditions:

Oxidizing agents: Such as or .

Reducing agents: Such as or .

Catalysts: Acidic or basic catalysts for substitution reactions.

Major Products Formed:

Oxidized derivatives: Such as quinones.

Reduced derivatives: Such as dihydroflavones.

Substituted flavones: With various functional groups depending on the reagents used.

類似化合物との比較

5,2’-Dihydroxyflavone can be compared with other similar flavonoid compounds:

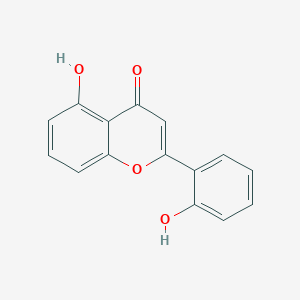

7,8-Dihydroxyflavone: Known for its neuroprotective effects and ability to activate .

5,7-Dihydroxyflavone (Chrysin): Exhibits anxiolytic and antidepressant-like effects by modulating and systems.

5,4’-Dihydroxyflavone: Demonstrates allelopathic effects and inhibits the growth of certain cyanobacteria.

Uniqueness of 5,2’-Dihydroxyflavone

- It has a unique hydroxylation pattern that contributes to its distinct biological activities.

- Its specific interactions with molecular targets make it a valuable compound for research in various fields .

特性

IUPAC Name |

5-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-5-2-1-4-9(10)14-8-12(18)15-11(17)6-3-7-13(15)19-14/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGGRDVXPIXVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(C=CC=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301041391 | |

| Record name | 5-Hydroxy-2-(2-hydroxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301041391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6674-39-1 | |

| Record name | 5-Hydroxy-2-(2-hydroxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301041391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

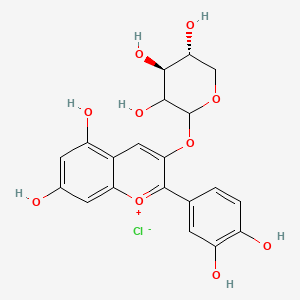

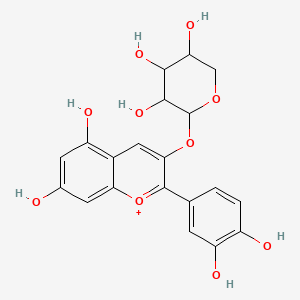

Q1: What are the key biological effects of 5,2'-Dihydroxyflavone on human leukemia cells?

A1: Research indicates that this compound, a flavonoid found in the exudates of certain Primula species, exhibits significant cytostatic properties against human acute myeloid leukemia cells (HL-60) []. Notably, it demonstrates this effect at concentrations where it induces minimal apoptosis, unlike the flavonol quercetin []. This suggests a unique mechanism of action potentially involving cell cycle disruption rather than direct induction of cell death.

Q2: How does the cytostatic activity of this compound compare to other flavonoids like quercetin?

A2: While this compound demonstrates strong cytostatic effects, it induces less apoptosis compared to quercetin, even at higher concentrations []. Interestingly, its impact on cell cycle progression appears to be temporary [], highlighting the dynamic interaction between this compound and cellular processes. Additionally, this compound exhibits weaker antioxidative properties than quercetin, likely due to having fewer hydroxyl groups []. This difference in antioxidative capacity might contribute to the observed differences in their mechanisms of action and overall effects on cell viability.

Q3: What is known about the structure of this compound?

A3: The crystal structure of this compound (C15H10O4) has been determined []. This information is crucial for understanding its interactions with biological targets and for designing potential derivatives with enhanced activity or specific properties.

Q4: How is this compound distributed within the Primula genus?

A4: Research suggests that the accumulation of this compound, along with other flavonoids like 5-hydroxyflavone and 2'-hydroxyflavone, is not uniform across the Primula genus []. This distribution pattern, which appears to be organ-specific, could offer valuable insights into the chemotaxonomic relationships within the genus and the ecological roles of these compounds []. Further investigation into the biosynthesis and distribution of these flavonoids might reveal their significance in plant defense mechanisms and potential applications in other fields.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-6-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine](/img/structure/B600277.png)

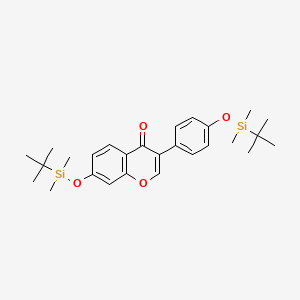

![6-[4-(5,7-Dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B600281.png)